molecular formula C18H25NO B15295776 Dextromethorphan O-Trideuteromethyl

Dextromethorphan O-Trideuteromethyl

Cat. No.: B15295776
M. Wt: 274.4 g/mol
InChI Key: MKXZASYAUGDDCJ-BFANUQHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dextromethorphan O-Trideuteromethyl involves the selective O-methylation of dextromethorphan intermediates. One common method includes the reaction of (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan with trideuteromethyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dextromethorphan O-Trideuteromethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dextromethorphan O-Trideuteromethyl has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction tracking.

    Biology: Employed in metabolic studies to understand the biotransformation of dextromethorphan and its analogs.

    Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated dextromethorphan.

    Industry: Utilized in the development of deuterated drugs with enhanced stability and efficacy

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextromethorphan O-Trideuteromethyl stands out due to its enhanced metabolic stability and altered pharmacokinetic profile. The presence of deuterium atoms reduces the rate of metabolic degradation, leading to prolonged therapeutic effects and potentially lower dosages required for efficacy .

Properties

Molecular Formula

C18H25NO

Molecular Weight

274.4 g/mol

IUPAC Name

(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i2D3

InChI Key

MKXZASYAUGDDCJ-BFANUQHESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.